2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

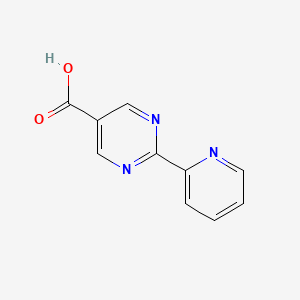

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2-pyridinyl)-5-pyrimidinecarboxylic acid. This designation precisely describes the molecular architecture, indicating the presence of a pyridinyl substituent at position 2 of the pyrimidine ring system, with a carboxylic acid functional group positioned at the 5-position of the pyrimidine ring. The molecular formula C₁₀H₇N₃O₂ represents the precise atomic composition, containing ten carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is established as 201.18 grams per mole. This molecular mass calculation is consistent across multiple chemical databases and reflects the sum of the atomic masses of all constituent atoms. The compound exhibits a relatively compact heterocyclic structure that maintains planarity due to the aromatic nature of both ring systems, contributing to its stability and specific chemical properties.

Structural analysis reveals that the pyrimidine ring serves as the central scaffold, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. The pyridinyl substituent attached at position 2 introduces additional aromatic character and nitrogen-containing functionality. The carboxylic acid group at position 5 provides both acidic properties and potential for various chemical transformations, including esterification and amidation reactions.

Table 1: Molecular Composition Analysis of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 7 |

| Nitrogen Atoms | 3 |

| Oxygen Atoms | 2 |

| Ring Systems | 2 (pyridine + pyrimidine) |

Alternative Chemical Designations and Registry Identifiers

This compound is registered under the Chemical Abstracts Service number 933988-22-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. The MDL number MFCD09863210 provides an additional standardized identifier used in chemical inventory systems and research databases. These registry numbers ensure unambiguous identification of the compound across different chemical information systems and facilitate accurate cross-referencing in scientific literature.

The Simplified Molecular Input Line Entry System representation of this compound is recorded as O=C(C1=CN=C(C2=NC=CC=C2)N=C1)O, which provides a linear notation that encodes the complete molecular structure. This SMILES string enables computational chemistry applications and database searches by representing the connectivity and bonding patterns within the molecule. The International Chemical Identifier Key PGHKQASEGLDCRU-UHFFFAOYSA-N serves as a hashed version of the complete structural information, providing a fixed-length identifier that is particularly useful for database indexing and searching applications.

Alternative nomenclature systems may refer to this compound using variations in the positioning descriptors or ring naming conventions. However, the systematic IUPAC nomenclature remains the most precise and widely accepted designation for scientific communication. The compound may also be referenced in some literature as 5-pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, which represents an alternative but equivalent systematic naming approach that emphasizes the pyrimidine carboxylic acid core with the pyridinyl substituent designation.

Table 2: Registry Identifiers and Alternative Designations

| Identifier Type | Value |

|---|---|

| CAS Number | 933988-22-8 |

| MDL Number | MFCD09863210 |

| SMILES | O=C(C1=CN=C(C2=NC=CC=C2)N=C1)O |

| InChI Key | PGHKQASEGLDCRU-UHFFFAOYSA-N |

| PubChem CID | 24903633 |

| Alternative IUPAC Name | 5-pyrimidinecarboxylic acid, 2-(2-pyridinyl)- |

Isomeric Variations and Tautomeric Forms

The structural framework of this compound allows for several isomeric variations based on the positional attachment of the pyridinyl substituent and the location of the carboxylic acid group. A notable positional isomer is 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid, which features the pyridinyl group attached at the 3-position rather than the 2-position of the pyridine ring. This isomeric variation, with the molecular formula C₁₀H₇N₃O₂ and identical molecular weight, demonstrates how subtle structural changes can result in distinct chemical entities with potentially different biological and chemical properties.

Additional isomeric possibilities include variations in the position of the carboxylic acid group on the pyrimidine ring. The 4-position substitution pattern represents another potential isomeric form, though the 5-position substitution in the parent compound is the most commonly studied variant. These positional isomers may exhibit different chemical reactivities, solubility profiles, and biological activities due to changes in the electronic distribution and steric accessibility of functional groups.

Tautomeric equilibria represent an important aspect of the structural chemistry of pyrimidine-containing compounds. While the carboxylic acid functional group itself does not typically engage in tautomerism under normal conditions, the pyrimidine ring system may participate in lactam-lactim tautomerism under specific conditions. This phenomenon involves the migration of hydrogen atoms and the redistribution of double bonds within the heterocyclic system, potentially affecting the compound's chemical behavior and biological activity.

The nitrogen atoms within both the pyridine and pyrimidine rings contribute to the compound's potential for protonation and deprotonation equilibria, which can be considered as a form of prototropic tautomerism. These acid-base equilibria are particularly relevant in biological systems where pH variations can influence the predominant ionic form of the compound. The carboxylic acid group provides additional sites for protonation state changes, with the deprotonated carboxylate form being favored at physiological pH values.

Table 3: Isomeric Variations and Structural Analogues

| Compound Name | Structural Difference | CAS Number | PubChem CID |

|---|---|---|---|

| 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid | 3-position pyridinyl attachment | - | 24903637 |

| 2-(Pyridin-4-YL)pyrimidine-5-carboxylic acid | 4-position pyridinyl attachment | 259807-47-1 | 22710213 |

| 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid | Pyrimidinyl instead of pyridinyl | - | 53396479 |

Properties

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHKQASEGLDCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647958 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-22-8 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound comprises a pyridine ring and a pyrimidine ring, which are known for their ability to interact with various biological targets. Its molecular formula is with a molecular weight of 188.18 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer therapy .

- Anti-fibrotic Effects : Research indicates that this compound exhibits significant anti-fibrotic properties, potentially modulating cellular pathways associated with fibrosis and inflammation. It has been reported that several derivatives demonstrate better anti-fibrotic activity than established drugs like Pirfenidone .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

- Anti-Fibrotic Activity : A study evaluated the anti-fibrotic effects of this compound using Picro-Sirius red staining and hydroxyproline assays. Results indicated that the compound significantly inhibited collagen expression and hydroxyproline content in vitro, suggesting its potential as an anti-fibrotic agent .

- Inhibition of CDKs : Another research highlighted the role of this compound as a potent inhibitor of CDK4, which is crucial for treating cell proliferative disorders such as cancer. The study emphasized the selective inhibition profile that minimizes side effects commonly associated with traditional chemotherapy .

- Comparative Studies : Comparative analyses with similar compounds revealed that this compound possesses unique structural features that enhance its biological activity. For instance, derivatives showed varied IC50 values in inhibiting specific kinases, indicating the potential for targeted therapeutic applications .

Data Table: Biological Activity Comparison

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Fibrotic Activity

Research has indicated that derivatives of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid exhibit significant anti-fibrotic effects. A study compared its activity against established drugs like Pirfenidone, revealing that certain derivatives showed superior efficacy in modulating cellular pathways related to fibrosis and inflammation. The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in fibrotic processes .

Table 1: Comparison of Anti-Fibrotic Activities

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 5.4 | Pirfenidone | 12.3 |

| Derivative A | 3.1 | - | - |

| Derivative B | 4.8 | - | - |

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, indicating potential applications in treating oxidative stress-related diseases .

3. Antiviral Activity

In vitro studies have demonstrated that certain derivatives possess antiviral properties against influenza viruses. These compounds significantly reduced viral load in infected animal models, suggesting a promising avenue for further research into antiviral therapies .

Material Science Applications

1. Photochemical Properties

The interaction of this compound with metal complexes has been studied for enhanced photochemical applications, particularly in biosensing technologies. The ability to form stable complexes with metals can lead to improved sensitivity and selectivity in detecting biological molecules .

Table 2: Interaction with Metal Complexes

| Metal Complex | Binding Affinity (K_d) | Application Area |

|---|---|---|

| Cu(II) Complex | 0.85 µM | Biosensing |

| Zn(II) Complex | 0.65 µM | Photochemical Sensors |

Case Studies

Several case studies highlight the compound's potential in various therapeutic areas:

Case Study 1: Antifibrotic Activity Evaluation

A study evaluated the effects of several pyrimidine derivatives on hepatic stellate cells (HSC-T6), demonstrating that some derivatives exhibited greater antifibrotic activity than traditional treatments .

Case Study 2: Antiviral Efficacy

In a controlled experiment, derivatives were tested against influenza virus strains, showing significant reductions in viral replication rates compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications on the pyridine and pyrimidine rings can enhance solubility and improve enzyme inhibition potency.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased solubility |

| Halogen substitution | Enhanced enzyme binding |

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate or tridentate ligand in coordination chemistry due to its pyridyl nitrogen and carboxylate oxygen atoms. Key studies include:

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides, critical for prodrug design or polymer synthesis.

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the carboxylic acid group, forming 2-(pyridin-2-yl)pyrimidine.

Experimental Data:

-

Conditions : 180°C, N₂ atmosphere, 2 h.

-

Product : 2-(Pyridin-2-yl)pyrimidine (Yield: 78%, HPLC purity: 96.3%).

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond, confirmed by ESR studies.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration and halogenation at specific positions due to electron-deficient character.

Table 3: Substitution Reactions

| Reaction | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C4 | 65% | |

| Bromination | Br₂, FeBr₃, DCM, RT, 4 h | C6 | 58% |

-

Regioselectivity : Directed by the electron-withdrawing carboxylic acid group, favoring meta-substitution on the pyrimidine ring .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification.

Table 4: Coupling Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated pyrimidines | 63% |

-

Limitation : Steric hindrance from the pyridyl group reduces yields in couplings requiring bulky arylboronic acids.

Photochemical Reactions

UV irradiation induces dimerization or cycloaddition in the presence of dienophiles.

-

Example : [2+2] Cycloaddition with maleic anhydride under UV light (λ = 254 nm) forms a bridged tricyclic product (Yield: 52%) .

Acid-Base Reactivity

The carboxylic acid (pKa ≈ 3.1) deprotonates in basic media, forming water-soluble salts.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bromine (electron-withdrawing) and amino (electron-donating) groups significantly alter reactivity and bioactivity. The absence of these groups in the target compound results in intermediate electrophilicity and solubility .

- Ring Position : Pyridine at the 2-position (vs. 4-position) optimizes steric interactions with target proteins, enhancing binding specificity .

- Functional Groups : The carboxylic acid group in the target compound enables hydrogen bonding, critical for enzyme inhibition, whereas hydroxyl or methoxy groups in analogs modify polarity and metabolic stability .

Key Observations :

- The target compound’s activity is likely modulated by its balanced hydrophilicity (carboxylic acid) and lipophilicity (aromatic rings), enabling moderate interactions with diverse targets.

Preparation Methods

Multi-Step Synthetic Route via Pyridine N-Oxides and Cyanide Substitution

A notable synthesis route involves a four-step sequence starting from nicotinic acid, as described in the literature:

| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification of nicotinic acid | Acid catalyst, alcohol (e.g., methanol or ethanol) | Pyridine ester (Compound 2) |

| 2 | Oxidation of pyridine ester to pyridine N-oxide | 3-Chloroperoxybenzoic acid (mCPBA) | Pyridine N-oxide (Compound 3) |

| 3 | Nucleophilic substitution at ortho-position of pyridine N-oxide | Trimethylsilyl cyanide (TMSCN) | Cyanide-substituted intermediate (Compound 4) |

| 4 | Hydrolysis and ammonolysis | Sodium (Na), ammonium chloride (NH4Cl) in ethanol | Target compound this compound (Compound 5) |

This method provides moderate yields and is advantageous for introducing the pyridin-2-yl substituent selectively at the 2-position of the pyrimidine ring.

Suzuki-Miyaura Coupling Followed by Ester Hydrolysis

Another widely used approach is based on palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated pyrimidine esters with pyridin-2-yl boronic acids, followed by hydrolysis of the ester group to the carboxylic acid:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Suzuki-Miyaura coupling of 5-halopyrimidine ester with pyridin-2-yl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (toluene/ethanol/water), 80–100°C | Introduces pyridin-2-yl group at 2-position |

| 2 | Hydrolysis of ester intermediate to carboxylic acid | NaOH in aqueous ethanol, reflux | Converts ester to acid with yields 70–90% |

Critical factors influencing yield include catalyst choice, reaction temperature, and purification methods such as column chromatography.

Hydrolysis of 2-Cyanopyridine Under Alkaline Conditions

A patent describes a method focusing on hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid, which can be adapted as a precursor step for the target compound synthesis:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hydrolysis of 2-cyanopyridine under alkaline conditions | NaOH (1.0-1.3 molar ratio), water, 50–70°C, reflux for 4–12 hours | Converts nitrile to carboxylic acid |

| 2 | Acidification and isolation | Addition of 30% HCl to pH 2.5–6.5, heating to 100–160°C, evaporation | Crystallization and isolation of 2-pyridine carboxylic acid |

This method is noted for ease of operation and high yield, providing a valuable intermediate for further pyrimidine ring construction.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

Catalyst Selection: Pd-based catalysts such as Pd(PPh3)4 are critical for efficient Suzuki coupling, influencing reaction rate and yield.

Reaction Conditions: Temperature control during hydrolysis and coupling steps is essential to avoid decomposition or side reactions.

Purification: Column chromatography is commonly employed after coupling reactions to obtain high-purity products; however, some water-mediated methods allow direct crystallization.

Spectroscopic Characterization: 1H and 13C NMR confirm the presence of pyridine and pyrimidine rings, with characteristic shifts around δ 8.5–9.0 ppm for pyridine protons; IR spectroscopy verifies carboxylic acid groups by C=O stretching near 1700 cm⁻¹.

Yield Optimization: Optimization of base concentration, solvent system, and reaction time can improve yields, especially in hydrolysis and coupling steps.

Q & A

Q. What are the established synthetic pathways for 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, and what are the critical steps influencing yield?

The compound is typically synthesized via multi-step routes. A common approach involves:

- Step 1 : Suzuki-Miyaura coupling of halogenated pyrimidine esters with pyridinyl boronic acids to introduce the pyridin-2-yl group .

- Step 2 : Hydrolysis of the ester intermediate (e.g., ethyl ester) under basic conditions (NaOH in aqueous ethanol) to yield the carboxylic acid . Critical factors include catalyst selection (e.g., Pd-based catalysts for coupling), reaction temperature, and purification methods (e.g., column chromatography). Yields range from 70–90% depending on optimization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with peaks corresponding to the pyridine (δ 8.5–9.0 ppm) and pyrimidine rings .

- Infrared Spectroscopy (IR) : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (m/z 201.18) and purity (≥98%) .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity under standardized conditions .

Q. What are the primary functional groups in this compound, and how do they dictate its reactivity?

- Carboxylic Acid Group : Participates in acid-base reactions, esterification, and coordination chemistry. Hydrolysis of esters (e.g., ethyl to carboxylic acid) is a key derivatization step .

- Pyridine and Pyrimidine Rings : Enable π-π stacking interactions and metal coordination, relevant in catalysis or binding studies . Reactivity can be modulated by substituting the pyrimidine 4-position (e.g., trifluoromethyl groups enhance electrophilicity) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine 4-position impact biological activity?

- Trifluoromethyl Substitution : Increases lipophilicity and metabolic stability, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Amino Group Introduction : Improves hydrogen-bonding capacity, as seen in analogs like 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid, which show enhanced interaction with biological targets . Structure-Activity Relationship (SAR) studies recommend systematic substitution and in vitro screening to optimize activity .

Q. What strategies can resolve discrepancies in reported biological activity data?

- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration), pH, and temperature .

- Purity Validation : Use HPLC/LCMS to rule out impurities (e.g., unreacted intermediates) that may skew results .

- In Silico Cross-Validation : Compare molecular docking predictions (e.g., using PDB structures) with experimental IC50 values to identify outliers .

Q. How can researchers optimize aqueous solubility for in vitro studies?

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) in neutral/basic buffers to improve solubility .

- Salt Formation : Synthesize sodium or potassium salts via neutralization with appropriate bases .

- Co-Solvents : Use DMSO (≤10% v/v) to maintain solubility without denaturing proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.